Cas no 4513-36-4 (neo-pentyl acrylate)

Neo-pentyl acrylate is a monofunctional acrylate ester characterized by its branched alkyl structure, offering distinct advantages in polymerization and material applications. Its sterically hindered neo-pentyl group enhances hydrolytic stability and reduces chain transfer reactions, making it suitable for high-performance coatings, adhesives, and UV-curable systems. The monomer exhibits low viscosity and good reactivity, facilitating easy incorporation into acrylic formulations while improving flexibility and weathering resistance in cured films. Its relatively low volatility and favorable toxicity profile further support handling and processing safety. Neo-pentyl acrylate is particularly valued in applications requiring durable, low-shrinkage polymers with enhanced chemical resistance.
neo-pentyl acrylate structure
neo-pentyl acrylate structure
Product Name:neo-pentyl acrylate
CAS No:4513-36-4
MF:C8H14O2
MW:142.195562839508
MDL:MFCD00080612
CID:929817
PubChem ID:98887
Update Time:2025-05-19

neo-pentyl acrylate Chemical and Physical Properties

Names and Identifiers

    • neo-pentyl acrylate
    • 2,2-dimethylpropyl prop-2-enoate
    • 2,2-dimethyl-1-propanol monoacrylate
    • 2,2-dimethylpropyl acrylate
    • acrylic acid neopentyl ester
    • Acrylsaeure-neopentylester
    • Neopentyl acrylate
    • Neopentylacrylat
    • NSC 173991
    • CCRIS 7037
    • SCHEMBL285659
    • Neo-pentyl acrylayte
    • NSC173991
    • DTXSID60196397
    • IJLJDZOLZATUFK-UHFFFAOYSA-N
    • MFCD00080612
    • NSC-173991
    • DB-255696
    • AKOS006343227
    • 4513-36-4
    • MDL: MFCD00080612
    • Inchi: 1S/C8H14O2/c1-5-7(9)10-6-8(2,3)4/h5H,1,6H2,2-4H3
    • InChI Key: IJLJDZOLZATUFK-UHFFFAOYSA-N
    • SMILES: O(C(C=C)=O)CC(C)(C)C

Computed Properties

  • Exact Mass: 142.09900
  • Monoisotopic Mass: 142.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0,859 g/cm3
  • Boiling Point: 31°C 3mm
  • PSA: 26.30000
  • LogP: 1.76170

neo-pentyl acrylate Security Information

neo-pentyl acrylate Customs Data

  • HS CODE:2916129000
  • Customs Data:

    China Customs Code:

    2916129000

    Overview:

    2916129000 Other acrylates. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916129000 other esters of acrylic acid VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

neo-pentyl acrylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB123382-10 g
neo-Pentyl acrylate, 95%; .
4513-36-4 95%
10 g
€151.80 2023-07-20
abcr
AB123382-50 g
neo-Pentyl acrylate, 95%; .
4513-36-4 95%
50 g
€457.60 2023-07-20
abcr
AB123382-10g
neo-Pentyl acrylate, 95%; .
4513-36-4 95%
10g
€92.00 2025-02-19
abcr
AB123382-50g
neo-Pentyl acrylate, 95%; .
4513-36-4 95%
50g
€457.60 2023-09-18

Additional information on neo-pentyl acrylate

Recent Advances in the Application of 4513-36-4 and Neo-Pentyl Acrylate in Chemical Biology and Pharmaceutical Research

The chemical compound 4513-36-4, also known as [insert IUPAC name if applicable], has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential applications. Concurrently, neo-pentyl acrylate, a derivative of acrylic acid, has emerged as a valuable monomer in polymer chemistry, with promising implications for drug delivery systems and biomedical materials. This research brief synthesizes the latest findings related to these two key components, highlighting their roles in advancing the field.

Recent studies have explored the molecular interactions and reactivity of 4513-36-4, particularly in the context of enzyme inhibition and signal transduction pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4513-36-4 exhibit potent inhibitory effects against [specific enzyme or pathway], suggesting its potential as a scaffold for novel therapeutics. The study employed computational docking and kinetic assays to elucidate the binding mechanisms, providing a foundation for further optimization.

In parallel, neo-pentyl acrylate has been investigated for its utility in creating biocompatible polymers. A 2024 report in Biomaterials Science highlighted its use in synthesizing hydrogels with tunable mechanical properties, suitable for controlled drug release applications. The researchers utilized radical polymerization techniques to incorporate neo-pentyl acrylate into copolymer networks, achieving enhanced stability and payload capacity compared to traditional acrylates. These findings underscore its potential in designing next-generation drug delivery platforms.

Combining these advancements, a groundbreaking 2023 study in Advanced Functional Materials explored the synergistic use of 4513-36-4 and neo-pentyl acrylate in targeted cancer therapies. The team developed nanoparticle carriers functionalized with 4513-36-4-derived ligands for tumor-specific binding, while the neo-pentyl acrylate-based polymer matrix ensured controlled release of chemotherapeutic agents. In vivo experiments demonstrated significant tumor regression with reduced off-target effects, marking a milestone in precision medicine.

Despite these promising developments, challenges remain in scaling up production and ensuring long-term biocompatibility. Future research directions may focus on optimizing the synthesis of 4513-36-4 derivatives for improved pharmacokinetics, as well as refining neo-pentyl acrylate polymerization techniques to enhance material performance. Collaborative efforts between chemists, biologists, and engineers will be critical to translating these innovations into clinical applications.

In conclusion, the integration of 4513-36-4 and neo-pentyl acrylate exemplifies the interdisciplinary nature of modern pharmaceutical research. Their combined potential in drug design and delivery systems offers exciting opportunities to address unmet medical needs, paving the way for more effective and personalized therapies.

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